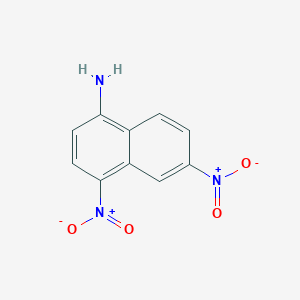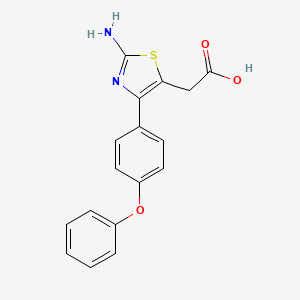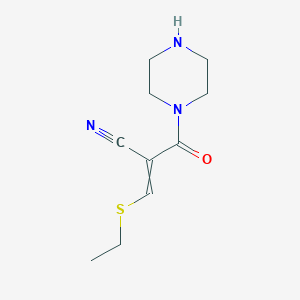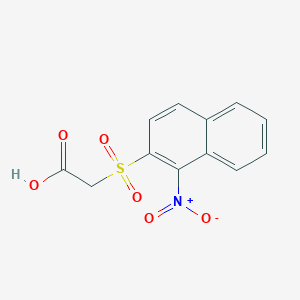![molecular formula C11H14O B14365929 [(1-Methylcyclobutyl)oxy]benzene CAS No. 91876-29-8](/img/structure/B14365929.png)
[(1-Methylcyclobutyl)oxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1-Methylcyclobutyl)oxy]benzene is an organic compound featuring a benzene ring substituted with a (1-methylcyclobutyl)oxy group. This compound is part of the larger family of aromatic compounds, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Methylcyclobutyl)oxy]benzene typically involves the reaction of phenol with 1-methylcyclobutyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the electrophilic carbon in the 1-methylcyclobutyl bromide, displacing the bromide ion.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be achieved through a similar nucleophilic substitution reaction, but with optimized conditions for higher yield and purity. This may involve the use of phase-transfer catalysts to enhance the reaction rate and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
[(1-Methylcyclobutyl)oxy]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the compound to its corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can undergo nitration, sulfonation, halogenation, and Friedel-Crafts alkylation or acylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation, and aluminum chloride (AlCl₃) for Friedel-Crafts reactions.
Major Products Formed
Oxidation: Quinones, carboxylic acids
Reduction: Alcohols
Substitution: Nitrobenzene derivatives, sulfonic acids, halobenzenes, alkylbenzenes, acylbenzenes
Aplicaciones Científicas De Investigación
[(1-Methylcyclobutyl)oxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(1-Methylcyclobutyl)oxy]benzene involves its interaction with various molecular targets. The aromatic ring can participate in π-π stacking interactions, while the (1-methylcyclobutyl)oxy group can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards different biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Phenol: A simpler aromatic compound with a hydroxyl group.
Anisole: Benzene with a methoxy group.
Cyclohexylbenzene: Benzene with a cyclohexyl group.
Uniqueness
[(1-Methylcyclobutyl)oxy]benzene is unique due to the presence of the (1-methylcyclobutyl)oxy group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, stability, and interactions with other molecules.
Propiedades
Número CAS |
91876-29-8 |
|---|---|
Fórmula molecular |
C11H14O |
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
(1-methylcyclobutyl)oxybenzene |
InChI |
InChI=1S/C11H14O/c1-11(8-5-9-11)12-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 |
Clave InChI |
OMZDFCBVVIRJFH-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC1)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Thieno[2,3-d]pyrimidin-4(3H)-one, 5,6-dimethyl-3-phenyl-](/img/structure/B14365858.png)

![3-Bromo-2-[methyl(phenyl)amino]prop-2-enenitrile](/img/structure/B14365876.png)
![3-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-1,1-dipropylurea](/img/structure/B14365879.png)
![2-(2-{2-[(Dimethylamino)methyl]phenyl}prop-2-en-1-yl)phenol](/img/structure/B14365885.png)
![[5-(Dimethylamino)-2-(trichloromethylsulfanyl)phenyl] acetate](/img/structure/B14365891.png)




![3-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14365947.png)

